molecular formula C16H13ClN2O2 B13971989 4-(Benzyloxy)-2-chloro-8-methoxyquinazoline

4-(Benzyloxy)-2-chloro-8-methoxyquinazoline

Cat. No.: B13971989
M. Wt: 300.74 g/mol
InChI Key: SYIWHALXLFBZNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-2-chloro-8-methoxyquinazoline is a versatile chemical intermediate designed for research and development, particularly in medicinal chemistry and oncology. The quinazoline scaffold is a privileged structure in drug discovery, and this compound serves as a key synthetic precursor for the development of targeted therapeutic agents. While specific biological data for this isomer is not available in the searched literature, closely related quinazoline derivatives are extensively documented for their potent biological activities. For instance, 4-anilinoquinazoline derivatives are established as core structures in several FDA-approved anticancer drugs, such as Gefitinib and Vandetanib, which function as receptor tyrosine kinase inhibitors . Furthermore, other 4-chloro-6/7-methoxyquinazoline analogs are specifically utilized in scientific research as key intermediates for synthesizing compounds that inhibit critical signaling pathways like Wnt/β-catenin and target proteins such as KRas(G12D), which are implicated in various cancers including non-small cell lung cancer and colorectal cancer . The 4-chloro group on the quinazoline ring is a reactive site that allows for nucleophilic aromatic substitution, typically with amines, to create a diverse array of 4-aminoquinazoline derivatives for structure-activity relationship (SAR) studies . The benzyloxy and methoxy substituents are common features used to fine-tune the compound's electronic properties, lipophilicity, and binding affinity to biological targets. Researchers can leverage this high-purity building block to develop novel inhibitors for probing disease mechanisms. This product is intended for research applications only in laboratory settings and is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

2-chloro-8-methoxy-4-phenylmethoxyquinazoline

InChI

InChI=1S/C16H13ClN2O2/c1-20-13-9-5-8-12-14(13)18-16(17)19-15(12)21-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3

InChI Key

SYIWHALXLFBZNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(N=C2OCC3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Starting Materials

  • 2,4-Dichloro-8-methoxyquinazoline or a closely related quinazoline intermediate serves as the initial scaffold.
  • Benzyl alcohol is used as the nucleophile to introduce the benzyloxy group.
  • Bases such as potassium carbonate or sodium hydride facilitate nucleophilic substitution.
  • Organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed to dissolve reactants and provide an appropriate medium for reaction.

Benzyloxy Group Introduction via Nucleophilic Aromatic Substitution

The benzyloxy group is introduced through nucleophilic substitution of a chloro substituent on the quinazoline ring by benzyl alcohol. This reaction typically follows these conditions:

  • Reaction Conditions: Heating at 80–100°C in DMF or DMSO.
  • Base: Potassium carbonate or sodium hydride to deprotonate benzyl alcohol, enhancing its nucleophilicity.
  • Mechanism: The nucleophilic oxygen of benzyl alkoxide attacks the electron-deficient aromatic carbon bearing the chloro substituent, displacing chloride ion and forming the benzyloxy ether linkage.

This step is highly regioselective, targeting the chloro substituent at position 4 or 6 depending on the starting material, but for 4-(Benzyloxy)-2-chloro-8-methoxyquinazoline, substitution occurs at position 4.

Methoxylation at Position 8

The methoxy substituent at position 8 can be introduced either by:

  • Starting from a methoxylated quinazoline precursor, or
  • Methylation of a hydroxyl group at position 8 using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Representative Preparation Scheme

Step Reagents and Conditions Outcome
1. Starting material: 2,4-dichloro-8-methoxyquinazoline Commercially available or synthesized via cyclization of anthranilic acid derivatives with formamide derivatives Quinazoline core with chloro substituents at positions 2 and 4, methoxy at 8
2. Nucleophilic substitution at position 4 Benzyl alcohol, potassium carbonate, DMF, 80–100°C, 12–24 hours Replacement of 4-chloro by benzyloxy group yielding 4-(Benzyloxy)-2-chloro-8-methoxyquinazoline
3. Purification Column chromatography or recrystallization Pure target compound

Analytical and Yield Data

  • Yields: Reported yields for the nucleophilic substitution step range from 70% to 90%, depending on reaction time and temperature optimization.
  • Purity: Typically >95% as confirmed by HPLC and NMR spectroscopy.
  • Characterization: Confirmed by ^1H NMR, ^13C NMR, mass spectrometry, and elemental analysis.

Industrial Scale Considerations

  • Scale-up involves optimization of solvent volumes, temperature control, and reaction times to maximize yield and minimize impurities.
  • Continuous flow reactors may be employed for better heat and mass transfer.
  • Automated purification systems improve reproducibility and throughput.

Comparative Analysis of Preparation Methods

Method Aspect Description Advantages Limitations
Nucleophilic substitution with benzyl alcohol in DMF Direct substitution of chloro by benzyloxy group High regioselectivity, good yield, straightforward Requires elevated temperature, potential side reactions if conditions not optimized
Use of potassium carbonate as base Mild base facilitating alkoxide formation Readily available, inexpensive May require longer reaction times
Use of sodium hydride as base Strong base, efficient deprotonation Faster reaction rates Requires careful handling due to reactivity
Methoxylation via methyl iodide Efficient methylation of hydroxyl groups High conversion, simple workup Methyl iodide is toxic and volatile

Research Findings and Literature Correlation

  • The preparation method aligns with protocols reported for structurally related quinazoline derivatives such as 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline, where nucleophilic substitution of chloro groups with benzyl alcohol under basic conditions is standard practice.
  • Structural analogues used as inhibitors in epigenetic enzyme research have been synthesized using similar two-step nucleophilic substitution sequences, confirming the robustness of this approach.
  • Optimization of reaction conditions such as temperature, solvent choice, and base selection directly impacts the purity and yield of the target compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-methoxy-4-(phenylmethoxy)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-8-methoxy-4-(phenylmethoxy)quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-8-methoxy-4-(phenylmethoxy)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups may enhance its binding affinity and selectivity towards these targets. For example, it may inhibit tyrosine kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream signaling proteins .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity and stability of quinazoline derivatives are highly dependent on substituent positions and electronic properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituent Positions Molecular Formula Key Properties/Activities Reference
4-(Benzyloxy)-2-chloro-8-methoxyquinazoline 2-Cl, 4-OBn, 8-OMe C₁₇H₁₄ClN₃O₂ Intermediate for kinase inhibitors
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline 4-Cl, 6-OMe, 7-OBn C₁₇H₁₄ClN₃O₂ Lower structural similarity (0.73)
2,4-Dichloro-8-methoxyquinoline 2-Cl, 4-Cl, 8-OMe C₁₀H₇Cl₂NO Higher electrophilicity, reduced solubility
4-Chloro-8-fluoro-7-methoxyquinazoline 4-Cl, 7-OMe, 8-F C₉H₆ClFN₂O Enhanced halogen bonding potential
N-benzyl-2-chloro-8-methoxyquinazolin-4-amine 2-Cl, 4-NHBn, 8-OMe C₁₆H₁₄ClN₃O Improved kinase selectivity
Key Observations :

Substituent Position Sensitivity :

  • The 2-chloro substituent in the target compound enhances electrophilicity at the 4-position, facilitating nucleophilic substitutions (e.g., with amines or thiazoles) . In contrast, 2,4-dichloro derivatives exhibit reduced activity due to steric hindrance and poor solubility .
  • Methoxy groups at position 8 (as in the target compound) improve metabolic stability compared to 6- or 7-methoxy analogues .

Benzyloxy vs. Amine Substituents :

  • The 4-benzyloxy group in the target compound provides moderate steric bulk, balancing solubility and receptor binding. Replacing benzyloxy with a benzylamine group (e.g., N-benzyl-2-chloro-8-methoxyquinazolin-4-amine) increases hydrogen-bonding capacity, enhancing kinase inhibitory activity .

Halogen Effects :

  • Fluorine at position 8 (as in 4-chloro-8-fluoro-7-methoxyquinazoline) increases polarity and metabolic resistance compared to the target compound’s methoxy group .

Biological Activity

4-(Benzyloxy)-2-chloro-8-methoxyquinazoline is a compound within the quinazoline family, which has garnered attention for its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

  • Molecular Formula : C16H15ClN2O2
  • Molecular Weight : 302.75 g/mol
  • IUPAC Name : 4-(benzyloxy)-2-chloro-8-methoxyquinazoline

4-(Benzyloxy)-2-chloro-8-methoxyquinazoline acts primarily by inhibiting key signaling pathways involved in cancer progression. Notably, it targets the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. By disrupting the interaction between β-catenin and TCF4 (T-cell factor 4), the compound reduces the transcriptional activity of Wnt target genes, leading to decreased cell proliferation and increased apoptosis in cancer cells.

Anticancer Activity

Research has demonstrated that derivatives of quinazoline compounds, including 4-(benzyloxy)-2-chloro-8-methoxyquinazoline, exhibit significant cytotoxic effects against various cancer cell lines. A study evaluating similar quinazoline derivatives found that compounds targeting the β-catenin/TCF4 interaction showed IC50 values ranging from 5.64 μM to 23.18 μM against HCT116 and HepG2 cells .

Table 1: Cytotoxicity of Quinazoline Derivatives

CompoundCell LineIC50 (μM)
Compound 18BHCT1168.50 ± 1.44
Compound 18BHepG223.18 ± 0.45
Imatinib MesylateHCT116Comparable

Induction of Apoptosis

The compound has been shown to induce apoptosis in cancer cells through the downregulation of critical proteins associated with survival and proliferation, such as c-MYC and Cyclin D1. This was evidenced by a significant reduction in TOP-luciferase activity and decreased expression levels of β-catenin and TCF4 proteins in treated cells .

Case Studies

Several studies have focused on the synthesis and evaluation of quinazoline derivatives for their anticancer properties:

  • Study on β-catenin/TCF4 Interaction :
    • Researchers designed novel derivatives that inhibit β-catenin/TCF4 interactions.
    • The most potent derivative (Compound 18B) was identified as a promising lead for further development due to its significant cytotoxicity against colorectal and liver cancer cell lines .
  • Mechanistic Studies :
    • Further investigations into the mechanism revealed that treatment with this compound led to a marked decrease in cell migration and invasion capabilities, suggesting its potential as an antimetastatic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.